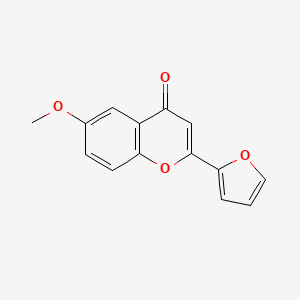![molecular formula C18H20FN3O2 B4740710 N-(4-fluorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4740710.png)
N-(4-fluorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
Overview
Description
N-(4-fluorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, commonly known as compound X, is a synthetic compound that belongs to the class of urea derivatives. The compound has been widely studied for its potential applications in scientific research.
Mechanism of Action
Compound X selectively binds to the active site of the target enzyme, leading to the inhibition of its activity. The exact mechanism of inhibition is still under investigation, but it is believed to involve the disruption of the enzyme's catalytic cycle. The selectivity of compound X for the target enzyme makes it a useful tool for studying the enzyme's function and regulation.
Biochemical and physiological effects:
Studies have shown that compound X can modulate various physiological processes, including inflammation, cell proliferation, and apoptosis. The compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, compound X has been shown to inhibit the proliferation of cancer cells in vitro, suggesting its potential use as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of compound X is its selectivity for the target enzyme, which allows for the specific modulation of its activity. This makes it a valuable tool for studying the role of the enzyme in different biological systems. However, one of the limitations of compound X is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on compound X. One area of interest is the development of analogs with improved solubility and potency. Additionally, the use of compound X in preclinical studies for the treatment of various diseases, such as cancer and inflammation, is an area of active investigation. Finally, the elucidation of the exact mechanism of inhibition of the target enzyme by compound X could provide valuable insights into the regulation of various physiological processes.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in scientific research. The compound has been shown to selectively inhibit the activity of a specific enzyme, which is involved in the regulation of various physiological processes. This unique mechanism of action makes compound X a valuable tool for studying the role of this enzyme in different biological systems.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-15-3-7-17(8-4-15)21-18(23)20-16-5-1-14(2-6-16)13-22-9-11-24-12-10-22/h1-8H,9-13H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHOJPRUNGNYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-4-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4740639.png)
![ethyl 4-({[(2-isopropyl-6-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4740649.png)

![N-ethyl-4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4740659.png)

![4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4740666.png)



![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4740683.png)
![3-bromo-4-[2-(2-chlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4740690.png)
![3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B4740703.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4740722.png)
![N-1,3-benzodioxol-5-yl-N-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4740723.png)